Methyl 5-chlorofuran-2-carboxylate

Description

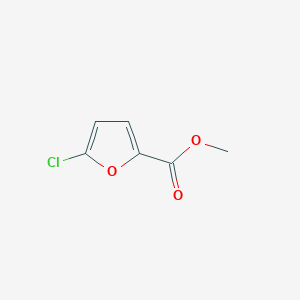

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 5-chlorofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVHAUZPVNUGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481917 | |

| Record name | Methyl 5-chlorofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58235-81-7 | |

| Record name | Methyl 5-chloro-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58235-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-chlorofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 5 Chlorofuran 2 Carboxylate and Analogues

Direct Esterification and Transesterification Approaches

The formation of the methyl ester group in methyl 5-chlorofuran-2-carboxylate can be achieved through direct esterification of the corresponding carboxylic acid or by transesterification of another ester.

Direct esterification, a classic method, involves reacting 5-chlorofuran-2-carboxylic acid with methanol (B129727) in the presence of an acid catalyst. masterorganicchemistry.com This reaction, known as Fischer esterification, is an equilibrium process where the alcohol is typically used in excess to drive the reaction towards the ester product. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. masterorganicchemistry.com Subsequent elimination of water yields the desired methyl ester. masterorganicchemistry.com

Transesterification offers an alternative route, particularly when a different ester of 5-chlorofuran-2-carboxylic acid is more readily available. This process involves reacting an existing ester with methanol, again often in the presence of a catalyst, to exchange the alkyl group of the ester. For instance, ethyl 5-chlorofuran-2-carboxylate can be converted to the methyl ester by reaction with methanol. Transesterification can be catalyzed by either acids or bases. google.com In some cases, the reaction can be driven by using a large excess of methanol and removing the lower-boiling alcohol byproduct. google.com The transesterification of furan (B31954) dicarboxylates has been studied, indicating the feasibility of this approach for related monofunctional esters. google.comgoogleapis.com

| Method | Reactants | Catalyst | Key Features |

| Direct Esterification (Fischer) | 5-Chlorofuran-2-carboxylic acid, Methanol | Acid (e.g., H₂SO₄, TsOH) | Equilibrium reaction; excess methanol used to drive completion. masterorganicchemistry.com |

| Transesterification | Ethyl 5-chlorofuran-2-carboxylate, Methanol | Acid or Base | Exchange of the ester's alkyl group; can be driven by excess methanol. google.com |

Chlorination of Furan-2-carboxylates

A common strategy for synthesizing this compound is the direct chlorination of a suitable furan-2-carboxylate (B1237412) precursor, such as methyl furan-2-carboxylate.

Regioselective Chlorination Strategies

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. numberanalytics.comchemicalbook.com The oxygen atom in the ring directs incoming electrophiles primarily to the 2- and 5-positions. numberanalytics.compearson.com Therefore, the chlorination of methyl furan-2-carboxylate is expected to yield the 5-chloro derivative as a major product.

Various chlorinating agents can be employed for this transformation. The choice of reagent and reaction conditions is crucial to achieve high regioselectivity and avoid side reactions, such as the formation of dichlorinated products. youtube.com For instance, chlorination of furan itself can lead to a mixture of 2-chlorofuran (B3031412) and 2,5-dichlorofuran. youtube.com Careful control of stoichiometry and temperature is therefore necessary. Palladium-catalyzed C-H functionalization has also emerged as a powerful tool for the regioselective alkylation of furans, and similar principles could be explored for chlorination. nih.gov

Mechanistic Considerations of Chlorination Reactions

The chlorination of furan-2-carboxylates proceeds through an electrophilic aromatic substitution mechanism. numberanalytics.com The electrophile, which could be Cl⁺ or a polarized chlorine-containing species, attacks the electron-rich furan ring. numberanalytics.com The attack at the 5-position is favored due to the directing effect of the oxygen atom and the stabilization of the resulting cationic intermediate (arenium ion) through resonance. chemicalbook.compearson.com The ester group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, but the activating effect of the ring oxygen still dominates, directing the substitution to the 5-position. The final step involves the loss of a proton from the 5-position to restore the aromaticity of the furan ring.

Synthesis from Precursors Bearing a 5-Chloro-2-furoyl Moiety

An alternative synthetic approach involves starting with a precursor that already contains the 5-chloro-2-furoyl core structure and then forming the methyl ester in a subsequent step.

Conversion of 5-Chlorofuran-2-carboxylic Acid to Methyl Ester

This is a straightforward and widely used method. 5-Chlorofuran-2-carboxylic acid can be synthesized through various routes, including the chlorination of 2-furoic acid. Once obtained, it can be readily converted to this compound via Fischer esterification as described in section 2.1. masterorganicchemistry.com Another common method for this conversion is to first activate the carboxylic acid by converting it to the corresponding acyl chloride, 5-chloro-2-furoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acyl chloride is highly reactive and readily reacts with methanol, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct, to form the methyl ester in high yield. google.com

| Starting Material | Reagents | Intermediate | Product |

| 5-Chlorofuran-2-carboxylic acid | 1. Thionyl chloride (SOCl₂) 2. Methanol, Triethylamine | 5-Chloro-2-furoyl chloride | This compound |

Derivatization of 5-Chloro-2-furaldehyde

5-Chloro-2-furaldehyde is another potential precursor. sigmaaldrich.com The aldehyde group can be oxidized to a carboxylic acid, which can then be esterified. More direct methods also exist. For example, the oxidation of aldehydes to acid chlorides can be achieved using reagents like tert-butyl hypochlorite, which can then be reacted with an alcohol to form the ester. rsc.org A related compound, 5-(chloromethyl)furfural, can be converted to ester derivatives, showcasing the synthetic utility of functionalized furfurals. google.comresearchgate.net Derivatization is a common technique to modify complex molecules for analysis or further synthesis. nih.govgreyhoundchrom.com

Novel Catalytic Systems in the Synthesis of Furan Derivatives

The development of efficient catalytic systems is crucial for the selective synthesis of functionalized furans. Traditional methods often require harsh conditions, but modern approaches focus on milder and more sustainable pathways. frontiersin.org Catalysts for furan synthesis are typically mild acidic catalysts, such as hydrogen chloride, polyphosphoric acid (PPA), phosphorus pentoxide, or pyridinium (B92312) p-toluenesulfonate (PPTS), to avoid the polymerization of the furan nucleus in strongly acidic media. youtube.com

Hydrogen-Bond Donors:

Hydrogen-bond (H-bond) donors have emerged as effective catalysts or promoters in organic synthesis, including the formation of heterocyclic compounds. In the context of furan synthesis, H-bond donors can activate substrates and facilitate key bond-forming or bond-breaking steps. For instance, hexafluoroisopropanol (HFIP) has been utilized as a powerful H-bond donor to promote the ring-opening of furan adducts to form donor-acceptor Stenhouse adducts (DASAs). umass.edu While this specific application focuses on the reactivity of a pre-formed furan ring, the underlying principle of activating a furan system through hydrogen bonding is significant. Studies have shown that H-bond donors preferentially interact with the oxygen atom of the furan ring over the π-system, which can influence the ring's reactivity. nih.gov

In the synthesis of O-heterocycles, including furans, from diols, ionic liquids with cations that act as hydrogen-bond donors have been shown to cooperatively catalyze the dehydrative cyclization. nih.gov The cation activates the C-O bond, while the anion, acting as an H-bond acceptor, activates the O-H bond, creating a synergistic effect that promotes cyclization under mild conditions. nih.gov This strategy could potentially be adapted for constructing the furan ring system from suitable acyclic precursors en route to analogues of this compound.

Thiourea (B124793) Hybrid Catalysts:

Thiourea and its derivatives are versatile organocatalysts capable of forming strong hydrogen bonds, thereby activating electrophiles. Bifunctional thiourea catalysts, which contain both a hydrogen-bond donor (the thiourea moiety) and a Lewis base or Brønsted acid, have been successfully applied in a variety of asymmetric reactions. researchgate.net

The application of thiourea catalysts is well-established for reactions like Michael additions, which can be a key step in building the precursors for furan synthesis. researchgate.net For example, thiourea derivatives have been used to catalyze the asymmetric Michael addition of acetone (B3395972) to nitro-vinyl compounds, a reaction that forms a 1,4-dicarbonyl compound, which is a classic precursor for the Paal-Knorr furan synthesis. researchgate.net Furthermore, thiourea scaffolds are present in numerous bioactive molecules and can be synthetically transformed into other heterocyclic systems, demonstrating their utility as synthetic intermediates. mdpi.combiointerfaceresearch.com While a direct catalytic application of thiourea for the synthesis of this compound is not prominently documented, their ability to activate carbonyl compounds makes them highly relevant for the synthesis of the necessary acyclic precursors.

Table 1: Examples of Hydrogen-Bond Donor and Thiourea Catalysis in Heterocyclic Synthesis

| Catalyst Type | Application | Key Finding | Reference |

|---|---|---|---|

| Hexafluoroisopropanol (HFIP) | Synthesis of DASA photoswitches | Promotes ring-opening of furan adducts through H-bonding interactions. | umass.edu |

| Hydroxyl-functionalized Ionic Liquid | Dehydrative cyclization of diols to O-heterocycles | Cation acts as H-bond donor, anion as H-bond acceptor, for synergistic catalysis. | nih.gov |

| Chiral Bifunctional Thiourea | Asymmetric Michael Addition | Catalyzes the formation of 1,4-dicarbonyl precursors for furan synthesis. | researchgate.net |

| Thiourea Derivatives | Precursors for Tetrazoles | Thiourea moiety can be synthetically converted into other heterocycles. | mdpi.com |

While catalysis offers elegant solutions for many transformations, catalyst-free approaches provide benefits in terms of cost, reduced toxicity, and simplified purification. For the synthesis of furan derivatives, certain reactions can proceed under thermal conditions or with the use of stoichiometric reagents that are not traditionally defined as catalysts.

One of the most fundamental methods for furan synthesis is the Paal-Knorr reaction, which involves the cyclization of a 1,4-dicarbonyl compound. This reaction is typically promoted by an acid or a dehydrating agent, but in some cases, it can proceed thermally without a catalyst, especially with activated substrates.

A relevant example of a nearly catalyst-free synthesis is the reaction of a diazonium salt with a furan derivative. For instance, the synthesis of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate involves the reaction of a diazonium salt (derived from 2-fluoro-4-nitroaniline) with Methyl furan-2-carboxylate. mdpi.com While a catalytic amount of copper(II) chloride is used in this specific Meerwein arylation, similar reactions can sometimes proceed without a metal catalyst, driven by the release of nitrogen gas. This approach directly functionalizes the C5 position of a pre-existing furan-2-carboxylate core. Adapting this for this compound would involve the diazotization of an appropriate chloro-aniline and its subsequent reaction with Methyl furan-2-carboxylate.

Table 2: Synthetic Data for a Furan-2-Carboxylate Analogue

| Product | Starting Materials | Reagents | Yield | Reference |

|---|

Green Chemistry Aspects in Synthetic Routes

The principles of green chemistry are increasingly important in the chemical industry, with a focus on using renewable feedstocks, reducing waste, and employing environmentally benign reaction conditions. frontiersin.org Furan derivatives are at the forefront of this movement, as many can be derived from biomass. rsc.orgpsu.edu

The key platform chemical derived from biomass is 5-(hydroxymethyl)furfural (HMF), which can be synthesized from C6 sugars. mdpi.com HMF and its derivatives serve as versatile starting materials for a wide range of furan-based compounds. For example, an innovative route to 2,5-furandicarboxylic acid (FDCA) methyl ester involves starting from galactaric acid with dimethyl carbonate (DMC) as a green solvent and a Lewis acid catalyst. mdpi.com While not directly leading to the chloro-analogue, this highlights the potential of using bio-based starting materials.

Another green approach is the use of catalytic gas-phase reactions, which can minimize solvent waste and allow for continuous processing. The cross-ketonization of Methyl 2-furoate with carboxylic acids over a zirconia catalyst to produce acyl furans is a prime example of an innovative and greener pathway compared to traditional liquid-phase methods like Friedel-Crafts acylation. rsc.orgresearchgate.net This type of process boasts a significantly lower E-factor (a measure of waste generated). rsc.org

The choice of catalyst is also a key aspect of green chemistry. The move away from soluble acids, which can cause corrosion and separation issues, towards solid, recyclable catalysts like zeolites, polyoxometalates, or simple metal oxides aligns with sustainable principles. frontiersin.orgrsc.org The use of organocatalysts, such as thiourea derivatives, also represents a greener alternative to potentially toxic heavy metal catalysts. biointerfaceresearch.com

Table 3: Comparison of Synthetic Routes for Acyl Furans

| Synthetic Route | Catalyst/Reagents | Phase | Green Aspect | Reference |

|---|---|---|---|---|

| Cross-Ketonization | ZrO₂ | Gas-Phase | Continuous flow, low E-factor, reusable catalyst | rsc.org |

| Friedel-Crafts Acylation | AlCl₃ (stoichiometric) | Liquid-Phase | Traditional, less green due to waste generation | rsc.org |

| HMF Oxidation | Various (e.g., Pt, Au) | Liquid-Phase | Use of biomass-derived HMF | mdpi.com |

Chemical Reactivity and Transformation of Methyl 5 Chlorofuran 2 Carboxylate

Electrophilic Aromatic Substitution on the Furan (B31954) Ring

Furan is an electron-rich aromatic heterocycle that typically undergoes electrophilic aromatic substitution (EAS) more readily than benzene. pearson.commatanginicollege.ac.in The substitution preferentially occurs at the C2 and C5 positions (the α-positions) because the cationic intermediate formed during the reaction is better stabilized by resonance, with three possible resonance structures, compared to attack at the C3 or C4 positions which yields an intermediate with only two resonance structures. quora.comquora.com

In Methyl 5-chlorofuran-2-carboxylate, the furan ring is substituted with two electron-withdrawing groups, which significantly alters its reactivity compared to the parent furan.

Methoxycarbonyl Group (-COOCH₃): This group is strongly deactivating due to its electron-withdrawing resonance and inductive effects. In aromatic systems, such groups decrease the electron density of the ring, making it less nucleophilic and therefore less reactive towards electrophiles. matanginicollege.ac.in

Chlorine Atom (-Cl): The chlorine atom is also deactivating due to its strong inductive electron-withdrawing effect. However, its lone pairs can participate in resonance, which can direct incoming electrophiles to the ortho and para positions.

The combined effect of these two groups is a strong deactivation of the furan ring towards electrophilic aromatic substitution. Any substitution reaction would be considerably slower than with furan itself and would require harsh conditions. The directing effects would steer potential electrophiles to the C4 position, which is "ortho" to the chlorine and "meta" to the methoxycarbonyl group.

| Position | Influence of -Cl (at C5) | Influence of -COOCH₃ (at C2) | Overall Effect |

| C3 | Meta-directing (deactivated) | Ortho-directing (deactivated) | Highly Deactivated |

| C4 | Ortho-directing (activated by resonance) | Meta-directing (deactivated) | Most likely site for EAS, but still deactivated |

Nucleophilic Substitution at the 5-Position (Chlorine Displacement)

While nucleophilic substitution on an unactivated aryl halide is difficult, the chlorine atom at the C5 position of this compound can be displaced by nucleophiles. This is a form of Nucleophilic Aromatic Substitution (SNAr). The reaction is facilitated by the presence of the electron-withdrawing methoxycarbonyl group at the C2 position, which helps to stabilize the negative charge of the intermediate Meisenheimer complex formed during the addition-elimination mechanism.

The general reactivity for halogen leaving groups in nucleophilic substitution increases down the group (Cl < Br < I), reflecting the C-X bond strength and the stability of the resulting halide ion. libretexts.orglibretexts.org Reactions often require a suitable solvent and may be accelerated by heat. Common nucleophiles for this type of transformation include amines, alkoxides, and cyanide ions. studymind.co.ukyoutube.com For instance, reactions with various primary and secondary amines can lead to the formation of 5-aminofuran derivatives. researchgate.net

| Nucleophile | Reagent Example | Product Type |

| Amine | R₂NH (e.g., Morpholine) | Methyl 5-(amino)furan-2-carboxylate |

| Alkoxide | RO⁻ (e.g., Sodium Methoxide) | Methyl 5-(alkoxy)furan-2-carboxylate |

| Cyanide | KCN | Methyl 5-cyanofuran-2-carboxylate |

Reactions Involving the Ester Functionality

The methyl ester group is a key site for chemical transformations, allowing for the synthesis of a variety of other furan derivatives.

The methyl ester can be readily hydrolyzed to its corresponding carboxylic acid, 5-chlorofuran-2-carboxylic acid. uni.lubldpharm.com This transformation is typically achieved under basic conditions (saponification) by heating with a base such as sodium hydroxide (B78521) in an aqueous or mixed aqueous/organic solvent system, followed by acidification to protonate the carboxylate salt. Acid-catalyzed hydrolysis is also possible but is an equilibrium-driven process.

Reaction Scheme: Saponification this compound + NaOH (aq) → Sodium 5-chlorofuran-2-carboxylate + CH₃OH Sodium 5-chlorofuran-2-carboxylate + HCl (aq) → 5-Chlorofuran-2-carboxylic Acid + NaCl

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com For this compound, this allows for the synthesis of other esters (e.g., ethyl, propyl, benzyl). The reaction can be catalyzed by either acid or base. masterorganicchemistry.comorganic-chemistry.org To drive the reaction to completion, the alcohol reactant is typically used in large excess or as the solvent. masterorganicchemistry.com

Acid-Catalyzed: Involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the new alcohol. masterorganicchemistry.com

Base-Catalyzed: Involves a nucleophilic alkoxide attacking the carbonyl carbon. masterorganicchemistry.com

| Alcohol | Catalyst | Product |

| Ethanol | H₂SO₄ (acid) or NaOEt (base) | Ethyl 5-chlorofuran-2-carboxylate |

| Propanol | H₂SO₄ (acid) or NaOPr (base) | Propyl 5-chlorofuran-2-carboxylate |

| Benzyl alcohol | H₂SO₄ (acid) or NaOBn (base) | Benzyl 5-chlorofuran-2-carboxylate |

The ester group can be converted into an amide by reaction with a primary or secondary amine. This reaction, known as aminolysis, is generally slower than hydrolysis and often requires elevated temperatures. A more efficient and common route for preparing amides involves a two-step process: first, the ester is hydrolyzed to the carboxylic acid (as in 3.3.1), and the resulting acid is then converted to a more reactive acyl chloride (e.g., using thionyl chloride, SOCl₂). This acyl chloride reacts rapidly with an amine to form the desired amide with high yield. This approach has been used to synthesize various N-substituted amide analogs from similar heterocyclic carboxylic acids. nih.gov

Reaction Scheme: Amidation via Acyl Chloride

5-Chlorofuran-2-carboxylic Acid + SOCl₂ → 5-Chlorofuran-2-carbonyl chloride + SO₂ + HCl

5-Chlorofuran-2-carbonyl chloride + R₂NH → N,N-Disubstituted-5-chlorofuran-2-carboxamide + HCl

| Amine Reagent | Final Product |

| Ammonia (NH₃) | 5-Chlorofuran-2-carboxamide |

| Diethylamine (Et₂NH) | N,N-Diethyl-5-chlorofuran-2-carboxamide |

| Aniline (PhNH₂) | N-Phenyl-5-chlorofuran-2-carboxamide |

Cycloaddition Reactions and Annulation Strategies

Furan and its derivatives are well-known participants in cycloaddition reactions, most famously as the diene component in the Diels-Alder or [4+2]-cycloaddition reaction. The aromatic character of the furan ring is modest, allowing it to engage with dienophiles to form bicyclic adducts. The reactivity in these reactions is, however, sensitive to the electronic nature of the substituents on the furan ring.

In the case of this compound, the presence of the electron-withdrawing methyl carboxylate group at the C2 position deactivates the furan ring towards cycloaddition with typical dienophiles. This deactivation makes harsh reaction conditions necessary. Conversely, the chlorine atom at C5 has a less pronounced, but also deactivating, electronic effect. While specific studies on the cycloaddition reactions of this compound are not extensively documented, the general principles of furan chemistry suggest that it would require highly reactive dienophiles or catalysis, for instance by Lewis acids, to proceed efficiently. mdpi.com For example, reactions of other substituted imidazolones with less reactive dienes have been successfully carried out using Lewis acid catalysts like BF₃∙Et₂O, AlCl₃, and ZnI₂. mdpi.com

Furthermore, furan derivatives can participate in other modes of cycloaddition, such as [4+3] cycloadditions when transformed into oxidopyridinium ions, though this requires significant synthetic manipulation of the starting heterocycle. nsf.gov Annulation strategies often leverage the existing functionality. For this compound, a plausible annulation pathway could involve an initial cross-coupling reaction at the C5 position followed by an intramolecular cyclization, a strategy commonly used to build more complex heterocyclic systems.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Metal-catalyzed cross-coupling reactions represent one of the most powerful tools for C-C bond formation and are central to the synthetic utility of halo-heterocycles like this compound. dtu.dkmdpi.com The chlorine atom at the C5 position, while less reactive than the corresponding bromine or iodine analogues, can readily participate in these transformations under appropriate catalytic conditions. These reactions allow for the introduction of a wide variety of aryl, vinyl, and alkynyl groups onto the furan core.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, and the Sonogashira reaction, which couples an organohalide with a terminal alkyne, are prime examples of such transformations. wikipedia.orgnih.gov The efficiency and success of these couplings are highly dependent on the choice of catalyst, ligands, base, and solvent.

Palladium catalysis is the cornerstone of modern cross-coupling chemistry and is extensively used for the functionalization of heterocyclic compounds. mdpi.comscispace.com For substrates like this compound, palladium(0) complexes, often generated in situ from a palladium(II) precatalyst, are key to facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating biaryl or vinyl-aryl structures. nih.govnih.gov While aryl chlorides are known to be more challenging substrates than bromides or iodides, significant advances in ligand design have enabled their efficient coupling. nih.gov For the coupling of a related substrate, methyl 5-bromobenzofuran-2-carboxylate, with various arylboronic acids, a palladium(II)-complex proved highly effective under microwave irradiation, affording excellent yields of the coupled products. researchgate.netresearchgate.net It is expected that this compound would undergo similar transformations, likely requiring more electron-rich and bulky phosphine (B1218219) ligands (e.g., XPhos, RuPhos) and stronger bases to facilitate the initial, often rate-limiting, oxidative addition of the C-Cl bond to the Pd(0) center. nih.govmit.edu

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Related Halo-Benzofuran Ester

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorophenylboronic acid | Quinoline-based Pd(II)-complex (0.1) | Cs₂CO₃ | Toluene | Microwave, 25 min | 96 | researchgate.net |

| Phenylboronic acid | Quinoline-based Pd(II)-complex (0.1) | Cs₂CO₃ | Toluene | Microwave, 23 min | 97 | researchgate.net |

Data derived from the coupling of methyl 5-bromobenzofuran-2-carboxylate, a structurally similar compound.

Sonogashira Coupling: The Sonogashira reaction provides a direct route to 5-alkynylfuran derivatives, which are valuable synthetic intermediates. wikipedia.orgorganic-chemistry.org This reaction typically employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst, along with an amine base. wikipedia.orglibretexts.org The reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org Given the C-Cl bond, reaction conditions for this compound would likely necessitate higher temperatures and carefully chosen ligands to achieve good conversion. Copper-free Sonogashira protocols have also been developed and could be applicable. libretexts.org Domino reactions involving an initial Sonogashira coupling followed by an intramolecular cyclization have been used to construct substituted benzo[b]furans from related 2-bromophenoxy precursors, highlighting the synthetic potential of such couplings. organic-chemistry.org

Derivatization Reactions for Analytical and Synthetic Purposes

Beyond cross-coupling, this compound can be modified through various derivatization reactions for both analytical detection and further synthetic elaboration.

For analytical purposes, derivatization is often employed to enhance the detectability of a molecule by techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). nih.govnih.gov While specific protocols for this compound are not prominent, general methods for carboxylic acid esters are applicable. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be tagged with a fluorescent or easily ionizable group. For instance, various benzofurazan-based reagents have been developed to derivatize carboxylic acids, enabling highly sensitive detection by electrospray ionization-mass spectrometry (ESI-MS). nih.gov

For synthetic purposes, the ester and chloro functionalities are primary sites for modification.

Ester Hydrolysis and Amidation: The methyl ester can be readily hydrolyzed under basic or acidic conditions to yield 5-chlorofuran-2-carboxylic acid. This acid is a versatile intermediate that can be converted into a more reactive acid chloride or activated with coupling agents to form amides, peptides, or other ester derivatives.

Decarbonylative/Decarboxylative Coupling: In more advanced synthetic strategies, carboxylic acid derivatives can be used in decarbonylative coupling reactions, where the ester or a derived acyl group is removed during a palladium-catalyzed cross-coupling process, offering an alternative to traditional methods. nih.govrsc.org

Substitution of Chlorine: As discussed in the context of cross-coupling, the chlorine atom can be substituted not only by carbon nucleophiles but also by heteroatom nucleophiles (N, O, S) through palladium-catalyzed reactions like the Buchwald-Hartwig amination, providing access to a wide range of 5-substituted furan derivatives. unicatt.it

The preparation of related compounds, such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, demonstrates how the core furan-2-carboxylate (B1237412) structure can be incorporated into more complex molecules through reactions like the Meerwein arylation, where a diazonium salt is coupled to the furan ring. mdpi.com

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. For Methyl 5-chlorofuran-2-carboxylate, ¹H NMR and ¹³C NMR are fundamental techniques for structural verification.

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The furan (B31954) ring protons, being in a unique electronic environment, will have characteristic chemical shifts. Due to the electronegativity of the chlorine atom and the ester group, the protons on the furan ring are anticipated to be deshielded and resonate downfield.

The proton at position 3 (H-3) and the proton at position 4 (H-4) of the furan ring are expected to appear as doublets due to coupling with each other. The presence of the chlorine atom at position 5 will influence the chemical shift of the adjacent H-4 proton. The methyl protons of the ester group will appear as a singlet, typically in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.20 - 7.40 | Doublet | 3.5 - 3.7 |

| H-4 | 6.30 - 6.50 | Doublet | 3.5 - 3.7 |

| -OCH₃ | 3.80 - 3.90 | Singlet | N/A |

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments within the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. The carbons of the furan ring will resonate in the aromatic region, with the carbon atom bonded to the chlorine (C-5) and the carbon atom bonded to the ester group (C-2) being significantly influenced. The methyl carbon of the ester group will appear at the most upfield position.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 158.0 - 160.0 |

| C-2 | 144.0 - 146.0 |

| C-5 | 130.0 - 132.0 |

| C-3 | 118.0 - 120.0 |

| C-4 | 110.0 - 112.0 |

| -OCH₃ | 51.0 - 53.0 |

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the signals of the H-3 and H-4 protons, confirming their scalar coupling and adjacent positions on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the signals of protons directly attached to carbon atoms. This would allow for the direct assignment of the furan ring protons to their corresponding carbon atoms (H-3 to C-3 and H-4 to C-4).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range correlations between protons and carbons (typically over two or three bonds). Key expected correlations for this compound would include:

The methyl protons (-OCH₃) showing a correlation to the carbonyl carbon (C=O) and the C-2 carbon of the furan ring.

The H-3 proton showing correlations to C-2, C-4, and C-5.

The H-4 proton showing correlations to C-2, C-3, and C-5.

These 2D NMR experiments, when used in combination, provide a comprehensive and definitive structural characterization of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak (M) due to the natural abundance of the ³⁷Cl isotope.

Table 3: Predicted HRMS Data for this compound (C₆H₅ClO₃)

| Ion | Calculated m/z |

| [M]⁺ (for ³⁵Cl) | 160.0033 |

| [M+2]⁺ (for ³⁷Cl) | 162.0004 |

| [M+H]⁺ (for ³⁵Cl) | 161.0109 |

| [M+H+2]⁺ (for ³⁷Cl) | 163.0080 |

| [M+Na]⁺ (for ³⁵Cl) | 182.9928 |

| [M+Na+2]⁺ (for ³⁷Cl) | 184.9899 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC-MS is well-suited for the analysis of volatile compounds like this compound.

In a GC-MS analysis, the compound would first be separated from other components in a sample based on its boiling point and affinity for the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that can be used as a "fingerprint" for the compound, aiding in its identification. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃), as well as cleavage of the furan ring. The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification of the compound. GC-MS is also a valuable tool for determining the purity of a sample of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS is crucial for its identification and for studying its fragmentation pathways, which aids in structural confirmation.

When subjected to electrospray ionization (ESI) in positive mode, the molecule is expected to form a protonated molecular ion [M+H]⁺. Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed, with the [M+H]⁺ and [M+H+2]⁺ peaks appearing in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of these ions, confirming the elemental composition. mdpi.com

The fragmentation of the parent ion under collision-induced dissociation (CID) would likely proceed through several key pathways common to esters and furan derivatives. libretexts.orgimreblank.ch A primary fragmentation would be the loss of the methoxy group (-OCH₃) or methanol (B129727) (-CH₃OH) from the ester functionality. Another expected fragmentation is the loss of the entire methoxycarbonyl group (-COOCH₃). Cleavage of the furan ring itself can also occur, leading to smaller fragment ions.

Table 1: Predicted LC-MS Fragmentation Data for this compound

| Ion | Predicted m/z (³⁵Cl) | Predicted m/z (³⁷Cl) | Description |

| [M+H]⁺ | 161.0 | 163.0 | Protonated molecular ion |

| [M-OCH₃]⁺ | 130.0 | 132.0 | Loss of methoxy radical |

| [M-CH₃OH]⁺ | 129.0 | 131.0 | Loss of methanol |

| [M-COOCH₃]⁺ | 101.0 | 103.0 | Loss of methoxycarbonyl group |

| [C₄H₂ClO]⁺ | 89.0 | 91.0 | Furan ring fragment after loss of ester |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions corresponding to the ester group and the substituted furan ring.

The most prominent feature in the spectrum is the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group, which is expected to appear in the range of 1720-1740 cm⁻¹. The position of this band is influenced by conjugation with the furan ring. The spectrum will also show characteristic C-O stretching vibrations associated with the ester linkage, typically appearing as two bands in the 1250-1000 cm⁻¹ region.

Vibrations of the furan ring will also be evident. The C=C stretching vibrations of the furan ring are expected to produce absorption bands around 1500-1600 cm⁻¹. The C-H stretching vibrations of the hydrogens attached to the furan ring will appear above 3000 cm⁻¹, typically around 3100-3150 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, generally between 800 and 600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Furan C-H Stretch | 3100 - 3150 | Medium |

| Methyl C-H Stretch | 2950 - 3000 | Medium |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| Furan C=C Stretch | 1500 - 1600 | Medium-Strong |

| C-O Stretch (Ester) | 1250 - 1000 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, provides significant insight into the expected molecular geometry and crystal packing. uni.lu

Studies on similar furan-2-carboxylate (B1237412) derivatives reveal that the furan ring and the carboxylate group are typically coplanar, which allows for maximum electronic delocalization. uni.lu The bond lengths within the furan ring are expected to be intermediate between single and double bonds, characteristic of an aromatic system. The C-Cl bond length would be consistent with that of a chlorine atom attached to an sp²-hybridized carbon.

Table 3: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Furan C-O Bond Length | ~1.36 Å |

| Furan C=C Bond Length | ~1.35 - 1.44 Å |

| C-Cl Bond Length | ~1.72 Å |

| C=O Bond Length | ~1.21 Å |

| Dihedral Angle (Furan/Ester) | < 5° |

Other Spectroscopic Methods (e.g., UV-Vis, Raman)

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Furan and its derivatives exhibit characteristic π → π* transitions. For this compound, the conjugated system comprising the furan ring and the carboxylate group is expected to result in a strong absorption band in the UV region. Substitution on the furan ring can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maximum (λ_max). The presence of the electron-withdrawing chloro and carboxylate groups on the furan ring would likely shift the λ_max to a longer wavelength compared to unsubstituted furan. The primary absorption maximum is anticipated to be in the range of 250-280 nm.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and provides information about molecular vibrations. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric stretching of the C=C bonds in the furan ring. The C-Cl stretch would also be Raman active. This technique is effective in distinguishing between structurally similar furan derivatives and can be used for compound identification.

Table 4: Summary of Other Spectroscopic Data

| Technique | Parameter | Expected Value/Observation |

| UV-Vis | λ_max | 250 - 280 nm |

| Raman | Furan ring symmetric stretch | ~1480 - 1580 cm⁻¹ (Strong intensity) |

| Raman | C-Cl stretch | ~600 - 800 cm⁻¹ (Medium intensity) |

Computational Chemistry and Theoretical Studies on Methyl 5 Chlorofuran 2 Carboxylate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. nih.gov Methods like Density Functional Theory (DFT) are workhorses in this field, used to calculate a molecule's geometry, energy, and electronic properties.

For a molecule like Methyl 5-chlorofuran-2-carboxylate, DFT calculations, often using functionals such as B3LYP or PBE with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to optimize the molecular geometry to its lowest energy state. From this optimized structure, a wealth of information can be derived:

Electron Distribution and Molecular Orbitals: Calculations reveal the distribution of electron density, highlighting electronegative and electropositive regions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylate group and the furan (B31954) ring, as well as the chlorine atom, indicating regions that can engage in electrostatic interactions or hydrogen bonding.

Partial Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, quantifying the electron distribution and providing insight into local reactivity.

In a study on a related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, geometry optimization was performed using semi-empirical methods to confirm the molecular conformation, which was found to be in agreement with experimental crystallographic data. mdpi.com Similarly, quantum-chemical studies on thienopyrrole derivatives have shown that the selectivity of reactions can depend more on the calculated electron density distribution than on structural parameters alone. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a macromolecular target, typically a protein.

Ligand-Protein Interactions

Molecular docking simulations place the ligand into the binding site of a protein and score the potential poses based on their binding complementarity. This process can identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex.

While specific docking targets for this compound are not defined in the available literature, research on analogous compounds provides a blueprint for such investigations. For instance, a class of related 5-phenyl-furan-2-carboxylic acids has been identified as inhibitors of salicylate (B1505791) synthase MbtI from Mycobacterium tuberculosis, a key enzyme in iron acquisition. mdpi.com A docking study of this compound against the MbtI active site could reveal:

Potential hydrogen bonds between the ester's carbonyl oxygen and amino acid residues like Lysine or Arginine.

Hydrophobic interactions between the furan ring and nonpolar residues.

Halogen bonding involving the chlorine atom, a specific type of non-covalent interaction that can contribute to binding affinity.

Studies on other heterocyclic compounds have successfully used docking to elucidate binding modes. For example, docking of quinoline (B57606) derivatives against the Hepatitis B Virus (HBV) polymerase helped identify them as potential inhibitors. mdpi.com

Binding Affinity Predictions

Following docking, the strength of the ligand-protein interaction is estimated as binding affinity. This is often expressed as a scoring function value (e.g., kcal/mol), where more negative values indicate stronger binding. In more advanced studies, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) are used to calculate the binding free energy (ΔG), providing a more accurate prediction.

In studies of potential COVID-19 inhibitors, binding energies for a series of thiadiazole derivatives docked into the main protease (6LU7) ranged from -5.4 to -8.1 kcal/mol, helping to prioritize compounds for synthesis and testing. researchgate.net Similar predictions could be made for this compound with a chosen biological target to estimate its potential inhibitory activity.

Structure-Activity Relationship (SAR) Studies via Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational models are instrumental in developing quantitative structure-activity relationships (QSAR).

A QSAR study on a series of furan-2-carboxylate (B1237412) derivatives would involve:

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each compound in the series.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that correlates the descriptors with the observed biological activity (e.g., IC₅₀).

For this compound, a QSAR model could predict its activity based on the properties of its substituents (the 5-chloro and 2-methoxycarbonyl groups). The model could reveal whether electronegativity at the 5-position is beneficial for activity or if the size and hydrogen-bonding capacity of the ester group are critical.

While a specific QSAR model for this compound is not available, the principles are well-established. For instance, SAR studies on the related compound YC-1, which contains a furan ring, have shown that substituents on the furan and other parts of the scaffold significantly impact its activity as a soluble guanylate cyclase activator.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry can elucidate the detailed step-by-step mechanism of chemical reactions, including the identification of transient intermediates and the calculation of energy barriers. This is typically done using DFT to map out the potential energy surface of a reaction.

For this compound, one could investigate:

Synthesis Reactions: The mechanism of its formation, for example, via the esterification of 5-chlorofuran-2-carboxylic acid or through reactions involving 5-(chloromethyl)furfural derivatives. escholarship.org

Reactivity: The mechanism of its reactions, such as nucleophilic substitution at the chlorine-bearing carbon or hydrolysis of the ester group.

A computational study on the reaction between 2-methoxyfuran (B1219529) and a nitroalkene used DFT calculations to investigate the molecular mechanism, revealing a complex pathway involving zwitterionic intermediates and ruling out a previously proposed Diels-Alder mechanism. nih.gov Similarly, studies on the reaction of OH radicals with 2-methylfuran (B129897) have used computational methods to determine that addition-elimination channels are dominant at many temperatures. researchgate.net Such analyses for this compound would involve locating the transition state structures for each reaction step and calculating the activation energies, which determine the reaction rates.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure confirmation and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is widely used to calculate nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts can be correlated with experimental spectra to aid in signal assignment. For this compound, this would provide theoretical values for the furan protons, the methyl protons, and all carbon atoms.

Vibrational Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies and intensities, allowing for the prediction of the infrared (IR) and Raman spectra. Comparing the predicted spectrum with the experimental one helps in assigning the observed vibrational bands to specific molecular motions (e.g., C=O stretch, C-Cl stretch, ring vibrations).

Studies on molecules like 2-methylfuran and 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine have successfully used DFT to calculate spectroscopic properties, showing good agreement with experimental measurements and aiding in the detailed structural and vibrational analysis. researchgate.netelsevierpure.com

| Computational Method | Application for this compound | Relevant Information Provided |

| Density Functional Theory (DFT) | Electronic Structure Calculation | Optimized geometry, HOMO/LUMO energies, electron density, MEP |

| Molecular Docking | Ligand-Protein Interaction Simulation | Binding pose, key interactions (H-bonds, hydrophobic), target identification |

| MM/GBSA, FEP | Binding Affinity Prediction | Quantitative estimate of binding strength (ΔG) |

| QSAR | Structure-Activity Relationship Modeling | Correlation of structural features with biological activity |

| Transition State Theory (DFT) | Reaction Mechanism Analysis | Identification of intermediates, transition states, activation energies |

| GIAO (DFT) | NMR Spectra Prediction | ¹H and ¹³C chemical shifts for structure verification |

| DFT Frequency Calculation | IR/Raman Spectra Prediction | Vibrational frequencies and modes for spectral assignment |

Applications in Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

The furan (B31954) nucleus is a common motif in a multitude of complex natural products and synthetically important molecules. Methyl 5-chlorofuran-2-carboxylate provides a functionalized furan scaffold that chemists can elaborate upon to construct more intricate molecular architectures. The chlorine atom at the 5-position can be displaced through various nucleophilic substitution reactions or participate in cross-coupling reactions, while the methyl ester at the 2-position can be hydrolyzed, reduced, or converted into other functional groups.

Furan-containing compounds are integral to medicinal chemistry, exhibiting a wide array of biological activities. While direct application of this compound in final drug structures is not extensively documented, its derivatives are crucial in the synthesis of pharmaceutically active agents.

Research has shown that 5-phenyl-furan-2-carboxylic acids are a promising new class of antimycobacterial agents that can disrupt iron homeostasis in Mycobacterium tuberculosis. researchgate.netmdpi.com In developing these compounds, scientists often synthesize the corresponding methyl esters, such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, to improve solubility and facilitate the growth of high-quality crystals for structural analysis, which is vital for understanding their mechanism of action. researchgate.netmdpi.comnih.gov

Furthermore, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been synthesized and studied for their potential as anticancer and antibacterial agents. rsc.orgsigmaaldrich.com For instance, an amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate, showed notable cytotoxicity against the HeLa cancer cell line. rsc.org These studies underscore the importance of the furan carboxylate scaffold as a starting point for discovering new therapeutic agents. A closely related compound, methyl 5-(chloromethyl)furan-2-carboxylate, serves as a key building block in an efficient synthesis of Telaprevir, a protease inhibitor used for treating hepatitis C. mdpi.com

Table 1: Examples of Furan-2-Carboxylate (B1237412) Derivatives in Pharmaceutical Research

| Compound/Derivative Class | Therapeutic Area | Role of Furan Carboxylate | Reference |

| 5-Phenyl-furan-2-carboxylic acids | Antimycobacterial | Core scaffold for agents targeting iron acquisition in M. tuberculosis. The methyl ester aids in purification and analysis. | researchgate.netmdpi.com |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives | Anticancer / Antibacterial | Starting material for synthesizing compounds with cytotoxic activity against cancer cell lines and pathogenic bacteria. | rsc.orgsigmaaldrich.com |

| Methyl 5-(chloromethyl)furan-2-carboxylate | Antiviral | Key intermediate in the synthesis of the hepatitis C virus (HCV) protease inhibitor, Telaprevir. | mdpi.com |

The development of novel agrochemicals is essential for crop protection and food security. Heterocyclic compounds, including derivatives of furan, pyrazole (B372694), and thiazole, are frequently used in the design of new insecticides, herbicides, and fungicides. researchgate.net For example, a range of pyrazole derivatives are known to be effective as herbicides and insecticides. researchgate.net

While the direct application of this compound in major commercial agrochemicals is not widely reported, analogous structures like methyl 2-chlorothiazole-5-carboxylate are employed as building blocks in the development of agricultural chemicals. The reactivity of the chloro-substituted heterocyclic ring is key to building the complex molecules required for potent biological activity. The furan ring in this compound offers a different, bio-based scaffold for the synthesis of new agrochemical candidates. Transition metal-catalyzed reactions are often employed to create functionalized furan derivatives for this purpose. researchgate.net

This compound is a precursor for synthesizing other classes of heterocyclic compounds. The ester and chloro functionalities can be chemically transformed to build new rings onto the furan core. For example, the ester can be converted to a hydrazide, which can then be cyclized to form an oxadiazole ring.

Isoxazoles, another important class of heterocycles, are often synthesized by reacting β-enamino ketoesters with hydroxylamine (B1172632). acs.org While not a direct reaction of this compound, its functionalities can be used to create the necessary precursors for such cyclizations. For instance, 5-chloroisoxazoles are versatile starting materials for preparing other complex nitrogen-containing heterocycles. aithor.com The synthesis of novel thiophene (B33073) derivatives bearing oxazole (B20620) moieties has also been reported, highlighting the modular nature of heterocyclic synthesis where different rings are combined to create new chemical entities. google.com

Table 2: Heterocyclic Systems Accessible from Furan-based Precursors

| Target Heterocycle | General Synthetic Strategy | Potential Role of Furan Precursor |

| Oxadiazoles | Cyclization of acylhydrazines (hydrazides) with a source of carbon. | The ester group of this compound can be converted to a hydrazide. |

| Isoxazoles | Cycloaddition of hydroxylamine with β-enamino ketoesters or other 1,3-dicarbonyl equivalents. acs.org | The furan derivative can be modified to create a suitable dicarbonyl precursor. |

| Azirines | Isomerization of 5-chloroisoxazoles. aithor.com | Demonstrates the utility of chloro-substituted heterocycles as synthons for other rings. |

Ligand Design in Catalysis

In catalysis, a ligand is a molecule that binds to a central metal atom to form a coordination complex. The properties of the ligand—its size, shape, and electronic characteristics—are crucial as they can dramatically influence the catalyst's activity, selectivity, and stability. rsc.orgaithor.com While there are few reports of this compound itself being used as a primary ligand in a catalytic complex, its parent structure, furan-2,5-dicarboxylic acid (FDCA), is a well-known ligand in coordination chemistry.

FDCA is used to construct metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage, separation, and catalysis. acs.org In these structures, the carboxylate groups of FDCA coordinate to metal ions (like lanthanides), acting as a "linker" to build the extended framework. acs.org This demonstrates the inherent ability of the furan carboxylate structure to act as a ligand.

Although not typically used as a ligand itself, this compound is frequently used as a substrate in transition metal-catalyzed reactions. These reactions are fundamental to its application in organic synthesis. For example, palladium-catalyzed cross-coupling reactions can be used to replace the chlorine atom with various organic groups, while rhodium-catalyzed reactions can functionalize other parts of the molecule. researchgate.netacs.org

Polymer Chemistry and Material Applications

Furan-based compounds are at the forefront of research into sustainable, bio-based polymers. The most prominent example is poly(ethylene furanoate) or PEF, which is a bio-based alternative to the petroleum-derived polymer PET (polyethylene terephthalate). wikipedia.org PEF is synthesized from ethylene (B1197577) glycol and 2,5-furandicarboxylic acid (FDCA). mdpi.comspecialchem.comacs.org

FDCA, the key monomer for PEF, can be produced through the oxidation of other furan derivatives, which are themselves derived from biomass. acs.orgstanford.edu this compound is structurally related to the dimethyl ester of FDCA, which is often used as an alternative monomer in PEF synthesis due to its processing advantages. mdpi.com The conversion of 2-furoate to furan-2,5-dicarboxylate (B1257723) has been demonstrated, highlighting a potential pathway from simple furan derivatives to valuable polymer monomers. stanford.edu Furthermore, related acid chlorides like 5-(chloromethyl)furan-2-carbonyl chloride are also recognized as highly useful intermediates for producing FDCA polymers. rsc.org

The resulting PEF polymer exhibits superior properties compared to PET, including better gas barrier properties for oxygen, carbon dioxide, and water, making it highly attractive for food and beverage packaging applications. wikipedia.orgresearchgate.net Beyond polymers, related heterocyclic compounds like methyl 2-chlorothiazole-5-carboxylate are used in the synthesis of materials with specific electronic and optical properties, suggesting a potential avenue of exploration for furan-based analogues.

Environmental and Toxicological Considerations Excluding Basic Safety Data

Formation as Disinfection Byproducts (DBPs)

Methyl 5-chlorofuran-2-carboxylate belongs to the broader class of halogenated furan (B31954) compounds, which have been identified as emerging disinfection byproducts (DBPs) in drinking water. The process of water disinfection, while crucial for public health in eliminating pathogens, can lead to the unintentional formation of a wide array of chemical byproducts when disinfectants like chlorine react with natural organic matter (NOM) present in the source water. researchgate.netnih.gov Halogenated furans and related cyclic compounds are of increasing concern as they can contribute significantly to the mutagenicity of treated water. researchgate.net

The formation of furan-based DBPs, including chlorinated furan carboxylic acids and their esters, is a complex process involving various organic precursors naturally found in water sources.

Phenolic Compounds: Phenolic structures, which are common components of humic and fulvic acids within NOM, are significant precursors. A proposed pathway involves the oxidation of the phenolic ring by a disinfectant like chlorine. This leads to the opening of the aromatic ring, followed by an intramolecular nucleophilic addition that results in the formation of a new, stable five-membered furan ring. rsc.org Subsequent reactions can introduce chlorine atoms and other functional groups onto the furan structure. Research has tentatively identified several furan-like DBPs formed from phenolic precursors, such as trichlorofuran-2-carboxylic acid and chloro-5-methyl-2-furancarboxylic acid, highlighting this as a key formation route. rsc.org

Sugars and Amino Acids: Other components of natural organic matter also serve as precursors. Studies have shown that sugars can react with residual chlorine, particularly during heating as when making hot beverages with tap water, to form a variety of halogenated DBPs. nih.gov Similarly, aromatic amino acids like tyrosine and tryptophan have been identified as precursors for other types of chlorinated DBPs, suggesting that the diverse pool of organic matter contributes to the formation of these complex byproduct mixtures. nih.gov The potent furanone DBP known as Mutagen X (MX) is known to form from the reaction of chlorine with humic acids, further implicating the broad category of NOM in these formation pathways. nih.gov

Table 1: Key Precursors for Furan-like Disinfection Byproducts

| Precursor Category | Specific Examples | Formation Context |

|---|---|---|

| Phenolic Compounds | Humic Acids, Fulvic Acids, Tannins | Reaction with chlorine during standard water disinfection. rsc.orgnih.gov |

| Carbohydrates | Sucrose, Glucose, Xylose | Reaction with residual chlorine, especially when heating water. nih.gov |

| Amino Acids | Tyrosine, Tryptophan | Known precursors for other chlorinated aromatic DBPs. nih.gov |

Atmospheric Oxidation and Degradation Pathways

Furan compounds, once emitted into the atmosphere from sources such as biomass burning, can undergo chemical transformations initiated by major atmospheric oxidants. acs.orgacs.org The primary degradation pathways involve reactions with hydroxyl radicals (OH) during the daytime, nitrate (B79036) radicals (NO₃) at night, and to a lesser extent, ozone (O₃) and chlorine (Cl) atoms. acs.orgcopernicus.org

The dominant reaction mechanism for furans with these oxidants is typically the addition of the radical to the electron-rich double bonds of the furan ring. bohrium.comcopernicus.org This initial step leads to the formation of a highly reactive adduct. For instance, in the reaction with OH radicals, a furan-OH adduct is formed, which can then undergo ring-opening to form unsaturated dicarbonyl compounds. acs.org

In the presence of chlorine atoms, the degradation of alkylfurans also proceeds mainly through the addition of Cl to the furan ring. bohrium.com This can lead to the formation of chlorinated products such as 5-chloro-2(5H)-furanone and other ring-opened compounds like 4-oxo-2-pentenoyl chloride (from 2-methylfuran). bohrium.com An alternative, though less dominant, pathway is H-atom abstraction from substituent groups on the furan ring. bohrium.comcopernicus.org The atmospheric lifetime of furan compounds is relatively short due to these rapid oxidation reactions, which has implications for air quality and the formation of secondary pollutants like ozone and organic aerosols. acs.org

Table 2: Atmospheric Degradation of Furan Derivatives

| Oxidant | Primary Reaction Pathway | Key Products/Intermediates |

|---|---|---|

| OH Radical (Daytime) | Addition to ring | Furan-OH adduct, unsaturated dicarbonyls. acs.orgcopernicus.org |

| NO₃ Radical (Nighttime) | Addition to ring | Nitrated compounds, hydroxy-methylfuranones. copernicus.orgcopernicus.org |

| Cl Atom | Addition to ring | Chlorinated methylfuranones, ring-opened acyl chlorides. bohrium.comcopernicus.org |

Bioaccumulation and Mobility in Environmental Systems (Conceptual frameworks only)

Specific data on the bioaccumulation and mobility of this compound is not available; however, conceptual frameworks derived from studies of other halogenated organic compounds (HOCs) and furan derivatives provide insight into its likely environmental behavior.

The potential for a compound to bioaccumulate is often related to its lipophilicity (fat-solubility), commonly expressed as the octanol-water partition coefficient (log Kₒw), and its resistance to metabolic degradation. nih.gov Highly toxic and persistent compounds like polychlorinated dibenzofurans (PCDFs) and dioxins (PCDDs) are known to bioaccumulate in the fatty tissues of organisms and biomagnify through the food chain. researchgate.net Studies on these compounds show that bioaccumulation can be congener-specific, with less chlorinated furans sometimes being more readily accumulated than their more highly chlorinated counterparts. frontiersin.org The biota-to-sediment accumulation factor (BSAF), a measure of bioaccumulation from sediment, has been shown to decrease with increasing lipophilicity for some PCDD/F congeners, suggesting a complex relationship between physical-chemical properties and biological uptake. frontiersin.org

The mobility of an organic compound in environmental systems like soil and water is governed by its partitioning behavior between solid, aqueous, and air phases. This is influenced by properties such as water solubility, vapor pressure, and its tendency to adsorb to organic matter and mineral surfaces in soil and sediment. researchgate.net For organic acids, the pH of the environment is critical, as it determines whether the compound exists in its neutral or more mobile anionic form. The presence of a carboxylate group on the furan ring suggests that this compound could be hydrolyzed to its corresponding carboxylic acid, 5-chlorofuran-2-carboxylic acid. The mobility of this acid in soil and water would then be highly dependent on the ambient pH.

Structure-Toxicity Relationships from an Academic Perspective

The toxicity of furan derivatives is intrinsically linked to their chemical structure. From an academic perspective, Quantitative Structure-Activity Relationship (QSAR) and Structure-Toxicity Relationship (STR) models are used to predict the biological activity of chemicals based on their molecular features. pku.edu.cnsciforum.net

For halogenated aromatic compounds like polychlorinated dibenzofurans (PCDFs), toxicity has been correlated with specific electronic and steric parameters. nih.gov Studies using Density Functional Theory (DFT) have shown that descriptors such as chemical softness, electronegativity, and electrophilicity can be useful in predicting the toxicity of PCDFs. nih.gov For example, PCDF congeners with higher toxicity values, which are often associated with their ability to bind to the aryl hydrocarbon receptor (AhR), tend to have larger "softness" values. nih.gov This suggests that the electronic properties conferred by the chlorine atoms and their positions on the furan ring system are critical determinants of toxic potential.

The furan ring itself is a common scaffold in molecules with potent biological activity. nih.gov Various furan-2-carboxamide derivatives, which share a similar core structure with this compound, have been investigated for their cytotoxic and anti-cancer properties. nih.govmdpi.comnih.gov The type and position of substituent groups on the furan ring can dramatically alter the molecule's activity, such as its ability to induce apoptosis or inhibit microtubule polymerization in cancer cells. nih.govnih.gov These findings illustrate a fundamental principle of toxicology: minor changes in molecular structure—such as the presence and location of a chlorine atom or the nature of an ester group—can lead to significant differences in biological and toxicological outcomes. pku.edu.cn

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-chlorofuran-2-carboxylate, and how can reaction conditions be optimized for high yield?

- Methodology : The compound is typically synthesized via esterification of 5-chlorofuran-2-carboxylic acid using methanol under acidic catalysis (e.g., sulfuric acid). Key parameters include temperature control (60–80°C) and stoichiometric excess of methanol to drive esterification. Alternative routes may involve nucleophilic substitution of methyl halides with pre-functionalized furan carboxylates. Characterization via -NMR (δ 3.8–3.9 ppm for methoxy group) and FT-IR (C=O stretch at ~1720 cm) is critical for verifying purity .

- Data Optimization : Reaction yields can be improved by using dehydrating agents (e.g., molecular sieves) or coupling reagents like DCC (dicyclohexylcarbodiimide) in anhydrous conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Key Techniques :

- NMR Spectroscopy : -NMR resolves the furan ring protons (δ 6.2–7.0 ppm) and methoxy group (δ 3.8–3.9 ppm). -NMR confirms the carbonyl carbon (δ ~165 ppm) and chlorinated furan carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 160.55 (CHClO) and fragments such as [M–OCH] .

- X-ray Crystallography : For crystalline samples, X-ray analysis provides definitive structural confirmation, particularly for distinguishing regioisomers .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the chlorinated furan ring. Fukui indices identify electrophilic sites (C-5 chlorine substitution) prone to nucleophilic attack. Solvent effects (e.g., DMSO vs. THF) are simulated using the Polarizable Continuum Model (PCM) to predict reaction pathways .

- Validation : Compare computational predictions with experimental kinetic data (e.g., for reactions with amines or thiols) to refine computational models .

Q. What strategies resolve discrepancies in reported physicochemical data (e.g., molecular weight, purity) for this compound?

- Case Study : Discrepancies in molecular weight (e.g., 160.5500 vs. 160.5551 g/mol in and ) may arise from isotopic variations or calibration errors in mass spectrometry. Validate via independent synthesis and HRMS analysis.

- Purity Conflicts : Conflicting purity reports (95% vs. 98+%) require orthogonal validation using HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, Cl) .

Q. How can the biological activity of this compound be systematically evaluated, and what assays are suitable for mechanistic studies?

- Experimental Design :

- Antimicrobial Assays : Use broth microdilution (MIC determination) against Staphylococcus aureus and E. coli, with ampicillin as a positive control .

- Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK293) to assess IC. Include dose-response curves and statistical validation (ANOVA, p < 0.05) .

- Mechanistic Probes : Fluorescence polarization assays to test interactions with bacterial topoisomerases or inflammatory cytokines (e.g., TNF-α) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the stability of this compound under acidic vs. basic conditions?

- Hypothesis Testing :

- Under basic conditions (pH > 10), the ester may hydrolyze to 5-chlorofuran-2-carboxylic acid. Monitor via -NMR for methoxy group disappearance .

- Under acidic conditions (pH < 3), stability tests (TGA/DSC) can detect decomposition temperatures. Conflicting reports may arise from trace impurities (e.g., residual HCl); use Karl Fischer titration to quantify water content .

Experimental Design Considerations

Q. What synthetic modifications can enhance the utility of this compound as a pharmaceutical intermediate?

- Derivatization Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.